molecular formula C11H12N2O B579196 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone CAS No. 18076-20-5

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone

Cat. No.: B579196
CAS No.: 18076-20-5
M. Wt: 188.23
InChI Key: FQELCUQXPNYOQS-UHFFFAOYSA-N
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Description

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone is a compound belonging to the benzimidazole family, which is known for its diverse biological and chemical properties Benzimidazoles are heterocyclic aromatic organic compounds that contain a fused benzene and imidazole ring system

Preparation Methods

The synthesis of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone can be achieved through several synthetic routes. Common methods include:

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity, using scalable reaction conditions and efficient purification techniques.

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone involves its interaction with molecular targets and pathways. The compound can bind to DNA grooves and exhibit peroxide-mediated DNA-cleavage properties . This interaction can lead to cytotoxic effects on cancer cells, making it a potential candidate for anticancer therapy .

Comparison with Similar Compounds

1-(1,2-Dimethyl-1H-benzo[d]imidazol-5-yl)ethanone can be compared with other benzimidazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties

Properties

IUPAC Name

1-(1,2-dimethylbenzimidazol-5-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c1-7(14)9-4-5-11-10(6-9)12-8(2)13(11)3/h4-6H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQELCUQXPNYOQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701254596
Record name 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18076-20-5
Record name 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18076-20-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,2-Dimethyl-1H-benzimidazol-5-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701254596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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